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molecular formula C15H14O3 B181099 di-p-tolyl carbonate CAS No. 621-02-3

di-p-tolyl carbonate

Cat. No. B181099
M. Wt: 242.27 g/mol
InChI Key: IZJIAOFBVVYSMA-UHFFFAOYSA-N
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Patent
US04349486

Procedure details

p-Cresol (1.081 g.; 10 mmol.) was reacted with bis(2,2,2-trifluoroethyl) carbonate (1.37 g.; 6 mmol.) and sodium methoxide (2.7 mg.; 0.05 mmol.) in toluene, according to the general procedure of Example II. Bis(p-cresyl) carbonate was isolated by column chromatography in 70% yield (1.695 g.), along with unreacted p-cresol (0.310 g., 28%). ##STR8##
Quantity
1.081 g
Type
reactant
Reaction Step One
Quantity
1.37 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Name
sodium methoxide
Quantity
2.7 mg
Type
catalyst
Reaction Step One
Yield
28%

Identifiers

REACTION_CXSMILES
[CH:1]1[C:6]([OH:7])=[CH:5][CH:4]=[C:3]([CH3:8])[CH:2]=1.[C:9](=[O:22])([O:16][CH2:17][C:18](F)(F)F)OCC(F)(F)F>C1(C)C=CC=CC=1.C[O-].[Na+]>[C:9](=[O:22])([O:16][C:17]1[CH:18]=[CH:4][C:3]([CH3:8])=[CH:2][CH:1]=1)[O:7][C:6]1[CH:5]=[CH:4][C:3]([CH3:8])=[CH:2][CH:1]=1.[CH:5]1[C:6]([OH:7])=[CH:1][CH:2]=[C:3]([CH3:8])[CH:4]=1 |f:3.4|

Inputs

Step One
Name
Quantity
1.081 g
Type
reactant
Smiles
C1=CC(=CC=C1O)C
Name
Quantity
1.37 g
Type
reactant
Smiles
C(OCC(F)(F)F)(OCC(F)(F)F)=O
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C1(=CC=CC=C1)C
Name
sodium methoxide
Quantity
2.7 mg
Type
catalyst
Smiles
C[O-].[Na+]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
C(OC1=CC=C(C=C1)C)(OC1=CC=C(C=C1)C)=O
Name
Type
product
Smiles
C1=CC(=CC=C1O)C
Measurements
Type Value Analysis
AMOUNT: MASS 0.31 g
YIELD: PERCENTYIELD 28%
YIELD: CALCULATEDPERCENTYIELD 86%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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